3,5-Bis(dimethylamino)isoquinoline-7,8-dione
Description
3,5-Bis(dimethylamino)isoquinoline-7,8-dione is a synthetic isoquinoline derivative characterized by its dimethylamino substituents at positions 3 and 5 and a 7,8-dione moiety. The compound’s structure combines electron-donating dimethylamino groups with a redox-active dione system, which may confer unique physicochemical and biological properties.
The 7,8-dione moiety is redox-active, suggesting possible applications in catalysis or as a pharmacophore in medicinal chemistry.
Properties
CAS No. |
65200-75-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3,5-bis(dimethylamino)isoquinoline-7,8-dione |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)10-6-11(17)13(18)9-7-14-12(16(3)4)5-8(9)10/h5-7H,1-4H3 |
InChI Key |
UQTRENXUWZZCRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C(=O)C2=CN=C(C=C12)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione typically involves the reaction of isoquinoline derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dimethylamino)isoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the isoquinoline-7,8-dione moiety exhibit promising anticancer activities. For instance, derivatives of 5,8-quinolinedione have been tested against various cancer cell lines, revealing significant cytotoxic effects. In particular, studies indicated that certain derivatives had IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the upregulation of Bcl-2 protein and downregulation of Bax protein and cleaved caspase-3 .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties. The presence of the dimethylamino groups enhances its interaction with biological targets, making it effective against various pathogens .
Therapeutic Applications
The potential therapeutic applications of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione span several areas:
Cancer Treatment
Given its demonstrated anticancer properties, this compound could serve as a lead structure for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial Agents
The antibacterial and antifungal activities suggest that derivatives of this compound could be developed into novel antimicrobial agents to combat resistant strains of bacteria and fungi.
Case Studies
Several studies highlight the effectiveness of isoquinoline derivatives in clinical settings:
- Case Study 1 : A derivative was tested against human breast (MCF-7) and cervical (HeLa) cancer cell lines, showing significant cytotoxicity without affecting normal cells .
- Case Study 2 : Another study demonstrated that specific analogs reduced kynurenine levels in plasma by 30%, indicating their potential in modulating metabolic pathways associated with cancer progression .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Dimethylamino vs. In contrast, methoxy groups (e.g., 5-Methoxyisoquinoline-7,8-dione) primarily increase lipophilicity and antibacterial potency . Dione vs. Dioxolo/Oxo Groups: The 7,8-dione system may participate in redox reactions or serve as a hydrogen-bond acceptor, unlike dioxolo rings (e.g., in 8-Amino derivatives) or oxo groups, which are more rigid and less reactive .
Biological Activity: Antibacterial activity in 5-Methoxyisoquinoline-7,8-dione is attributed to its planar aromatic system and dione moiety, which may disrupt bacterial membranes or enzymes . The target compound’s dimethylamino groups could modulate this activity by altering membrane penetration or target specificity. 8-Amino-dioxolo derivatives exhibit unique pharmacological profiles due to their fused ring and amino group, suggesting that the target compound’s dimethylamino-dione combination may bridge antibacterial and redox-related applications .
Electronic and Physicochemical Properties: Chlorinated analogs (e.g., 5,8-Dichloroisoquinoline) exhibit electron-withdrawing effects, reducing electron density on the isoquinoline core compared to the electron-donating dimethylamino groups in the target compound. This difference may influence reactivity in catalysis or interactions with biological targets .
Biological Activity
3,5-Bis(dimethylamino)isoquinoline-7,8-dione (CAS No. 65200-75-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and selectivity against various biological targets.
Chemical Structure and Properties
3,5-Bis(dimethylamino)isoquinoline-7,8-dione features a unique isoquinoline scaffold with dimethylamino substituents that enhance its solubility and biological activity. The structural formula can be represented as follows:
Research indicates that 3,5-Bis(dimethylamino)isoquinoline-7,8-dione exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. Its mechanism includes:
- Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells .
- Histone Acetylation : The compound may also interact with bromodomain-containing proteins (BRDs), affecting histone acetylation and altering gene expression related to cell cycle regulation .
Cytotoxic Activity
The cytotoxic effects of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione have been evaluated in various cancer cell lines. In vitro studies reveal:
- IC50 Values : The compound demonstrates significant cytotoxicity with IC50 values in the low micromolar range against several human leukemia and solid tumor cell lines .
- Selectivity Profile : It exhibits selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.
Table 1: Cytotoxic Activity of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione
Case Studies
Several studies have highlighted the efficacy of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione:
- Study on Leukemia Cells : A study published in Cancer Research demonstrated that treatment with the compound led to significant apoptosis in human leukemia cells through activation of caspase pathways .
- In Vivo Efficacy : In animal models, administration of 3,5-Bis(dimethylamino)isoquinoline-7,8-dione resulted in reduced tumor growth rates compared to control groups. Histological analysis confirmed increased apoptosis and decreased proliferation markers in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
